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molecular formula C15H14O2 B130620 3-(1-Hydroxyethyl)benzophenone CAS No. 67173-18-6

3-(1-Hydroxyethyl)benzophenone

Cat. No. B130620
M. Wt: 226.27 g/mol
InChI Key: VIGLCJZNAGRKFZ-UHFFFAOYSA-N
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Patent
US04761508

Procedure details

In an autoclave, 100 ml of water and 3.3 g of calcium carbonate and 10 g of 3-(1-bromoethyl)benzophenone were placed, and were then heated at 120° C. for 6 hours. The resultant reaction solution was extracted with benzene, and a formed benzene layer was then dried with anhydrous sodium sulfate, followed by distilling off the solvent. The resultant product had the spectrum data which were identical with those of 3-(1-hydroxyethyl)benzophenone.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
3-(1-bromoethyl)benzophenone
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Ca+2].Br[CH:7]([C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][CH:22]=1)[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13])[CH3:8]>O>[OH:2][CH:7]([C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][CH:22]=1)[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
3-(1-bromoethyl)benzophenone
Quantity
10 g
Type
reactant
Smiles
BrC(C)C=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a formed benzene layer was then dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent

Outcomes

Product
Name
Type
Smiles
OC(C)C=1C=C(C(=O)C2=CC=CC=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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